molecular formula C7H9NO2 B1270069 2-Amino-4-methoxyphenol CAS No. 20734-76-3

2-Amino-4-methoxyphenol

Cat. No. B1270069
CAS RN: 20734-76-3
M. Wt: 139.15 g/mol
InChI Key: TUADYTFWZPZZTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-methoxyphenol and its derivatives involves several chemical routes, including the reduction of Schiff bases. For instance, the molecular structures of certain derivatives synthesized via Schiff bases reduction route have been reported, highlighting the formation of compounds with specific crystal systems and intermolecular hydrogen bonding, which are essential for their stability and reactivity (Ajibade & Andrew, 2021). Such synthetic routes offer insights into the chemical flexibility and the structural diversity attainable from 2-Amino-4-methoxyphenol.

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxyphenol derivatives reveals their complex interactions and bonding patterns. Studies using X-ray diffraction and spectroscopic methods have detailed the asymmetric units, crystal systems, and hydrogen bonding that stabilize these molecules. For example, derivatives have shown significant intermolecular interactions, which are pivotal in determining their physical and chemical properties (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

2-Amino-4-methoxyphenol participates in various chemical reactions, forming complex structures with diverse properties. The compound's ability to undergo condensation reactions to form Schiff bases is particularly noteworthy. These reactions lead to products with a wide range of applications, from azo dyes to pharmaceuticals. The compound's reactivity with different reagents under various conditions illustrates its chemical versatility and the potential for synthesizing a wide array of substances (Kusumaningrum et al., 2021).

Physical Properties Analysis

The physical properties of 2-Amino-4-methoxyphenol and its derivatives, such as melting points, solubility, and crystal structure, have been thoroughly investigated. These properties are crucial for understanding the compound's behavior in different environments and for its application in material science. For instance, the melting point range and solubility in various solvents of synthesized compounds provide essential data for their processing and application in different fields (Kusumaningrum et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-Amino-4-methoxyphenol, including its reactivity and interaction with various chemical groups, underscore its importance in synthetic chemistry. The compound's ability to form stable structures through hydrogen bonding and other intermolecular interactions is significant for designing materials with desired properties. Analyzing these properties helps in understanding the mechanisms behind the compound's reactivity and its potential use in creating novel compounds and materials (Ajibade & Andrew, 2021).

Scientific Research Applications

Specific Scientific Field

Material Science and Engineering

Summary of the Application

2-Amino-4-methoxyphenol, as a derivative of m-Aryloxy phenols, is used in the production of plastics, adhesives, and coatings . It improves these materials’ thermal stability and flame resistance .

Results or Outcomes

The use of 2-Amino-4-methoxyphenol in these materials enhances their thermal stability and flame resistance, making them safer and more durable .

Application in Biological Research

Specific Scientific Field

Biological Research

Summary of the Application

2-Amino-4-methoxyphenol, as a derivative of m-Aryloxy phenols, has potential biological activities, including anti-tumor and anti-inflammatory effects .

Results or Outcomes

The use of 2-Amino-4-methoxyphenol in biological research has shown potential anti-tumor and anti-inflammatory effects .

Application in Tea Aroma Concentrate

Specific Scientific Field

Food Science and Technology

Summary of the Application

2-Amino-4-methoxyphenol is a volatile constituent in the aroma concentrate of Tieguanyin teas .

Results or Outcomes

The presence of 2-Amino-4-methoxyphenol in Tieguanyin teas contributes to their unique aroma .

Application in Synthesis of Pyridine Analogues

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Amino-4-methoxyphenol is used for the synthesis of pyridine analogues .

Results or Outcomes

The use of 2-Amino-4-methoxyphenol in organic chemistry has enabled the synthesis of pyridine analogues .

Application in Antioxidant Activity of Synthetic Polymers

Specific Scientific Field

Polymer Science

Summary of the Application

2-Amino-4-methoxyphenol, as a derivative of m-Aryloxy phenols, has been evaluated for its antioxidant activity . It is used in the synthesis of polymeric phenols, which have received much attention due to their potent antioxidant properties and increased stability in aqueous systems .

Results or Outcomes

The use of 2-Amino-4-methoxyphenol in the synthesis of polymeric phenols has shown potent antioxidant properties and increased stability in aqueous systems .

Safety And Hazards

2-Amino-4-methoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADYTFWZPZZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362896
Record name 2-amino-4-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxyphenol

CAS RN

20734-76-3
Record name 2-Amino-4-methoxyphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-methoxyphenol
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Record name 2-Amino-4-methoxyphenol
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Synthesis routes and methods I

Procedure details

The mixture containing 4-methoxy-2-nitrophenol in methanol with catalytic amount of 10% Pd/C was hydrogenated until disappearance of yellow color to yield 2-amino-4-methoxyphenol. MS: MH+=140.
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Synthesis routes and methods II

Procedure details

Commercially available 4-methoxy-2-nitrophenol (1 g, 5.9 mmol), a compound of formula (C) was dissolved in 10 mL of methanol, and then 10% Pd/C was added to the mixture. The mixture was hydrogenated in a Parr™ shaker at 30 psi until consumption of hydrogen stopped. The mixture was filtered through Celite and concentrated, to yield 2-amino-4-methoxyphenol a compound of formula (d), which was used without further purification.
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Synthesis routes and methods III

Procedure details

193.1 g of 7A was mixed with 1400 ml of water. 513 ml of ammonium hydroxide was added. 595 g of powdered sodium dithionite was added in portions over a period of 50 minutes. The resulting mixture was stirred for 2 hours. The solid product was collected and dried under vacuum over P2O5 to give 4-methoxy-2-aminophenol (7B), mp: 134°-136° C.
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595 g
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Synthesis routes and methods IV

Procedure details

A mixture of 4-methoxy-2-nitrophenol (30.2 g, 0.18 mol), 10% Pd/C, ethanol (200 mL), and ethyl acetate (200 mL) was hydrogenated at ambient pressure and temperature for three days before it was filtered and concentrated in vacuo to give the title compound as a dark brown solid (20.78 g): 1H NMR (CDCl3, 200 MHz): δ=6.64 (m, 1H), 6.32 (m, 1H), 6.21 (m, 1H), 3.71 (s, 3H).
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30.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxyphenol
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2-Amino-4-methoxyphenol
Reactant of Route 3
2-Amino-4-methoxyphenol
Reactant of Route 4
2-Amino-4-methoxyphenol
Reactant of Route 5
2-Amino-4-methoxyphenol
Reactant of Route 6
Reactant of Route 6
2-Amino-4-methoxyphenol

Citations

For This Compound
71
Citations
WF Beech - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… almost entirely of 2-amino-4-methoxyphenol-5-sulphonic … in a similar manner from 2-amino-4-methoxyphenol-5-sulphonic … was identical with 2-amino-4-methoxyphenol-5-sulphonic …
Number of citations: 7 pubs.rsc.org
J HASENBEIN - scholarworks.calstate.edu
… isomers, and 2-amino-4methoxyphenol were studied … produced HONO in a 6 (2-amino-4methoxyphenol) : 3 (2-… , 2-aminophenol and 2-amino-4-methoxyphenol, using density functional …
Number of citations: 0 scholarworks.calstate.edu
M Ferraroni, AH Westphal, M Borsari… - Biocatalysis, 2017 - degruyter.com
… However, the activities of H253A and H253N with 2-amino-4-methylphenol and 2-amino-4-methoxyphenol are strongly reduced compared to that of wild type. The redox potentials and …
Number of citations: 21 www.degruyter.com
WJ Close, BD Tiffany, MA Spielman - Journal of the American …, 1949 - ACS Publications
… 2 -Amino -4-methoxyphenol.—One mole of diazotized aniline was added over a period of 1.5 hours to a solution of 124 g. of hydroquinone monomethyl ether dissolved in 1200 cc. …
Number of citations: 86 pubs.acs.org
S Rezazadeh, L Navidpour, A Shafiee - Tetrahedron, 2013 - Elsevier
… To a solution of 2-amino-4-methoxyphenol derivative (2a,b, 2.15 mmol) in dry methanol was added 6-bromo-3-pyridinecarboxaldehyde (400 mg, 2.15 mmol). The resulting mixture was …
Number of citations: 3 www.sciencedirect.com
L Katz, MS COHEN - The Journal of Organic Chemistry, 1954 - ACS Publications
… As in the case of 2-amino-4-methoxyphenol, the 4-benzyloxy isomer could best be stored without decomposition in the form of its hydrochloride. …
Number of citations: 57 pubs.acs.org
DJ Drain, MJ Daly, B Davy, M Horlington… - Journal of Pharmacy …, 1970 - Wiley Online Library
… To a solution of 2-amino-4-methoxyphenol (46-0 g ; 0.33 mol) in dry Me,CO (300 ml) containing Et,N (33.5 g; 0.33 mol) was added chloracetyl chloride (37-5 g; 0.33 mol) dropwise with …
Number of citations: 21 onlinelibrary.wiley.com
RM Acheson, NF Taylor - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
4728 Acheson and Taylor: Two HyPothetical orthanilamide in rabbit^,^ has been established. A similar substitution of proguanil followed by elimination of ammonia would lead to the …
Number of citations: 36 pubs.rsc.org
S Zhu, T Xue, H Wu - New Journal of Chemistry, 2023 - pubs.rsc.org
… 2-Amino-4-methoxyphenol exhibited a relatively low yield of 77%, under the same reaction conditions. This presumably was due to the steric hindrance. …
Number of citations: 0 pubs.rsc.org
Y Sun, G Ren, S Ma, K Zheng, Z Yu, M Wu, G Sheng… - Chemosphere, 2013 - Elsevier
… The starting materials 3,5-dimethoxyaniline, 5-amino-2-methoxyphenol, 3-methoxyphenol, 2-amino-4-methoxyphenol, and 4-methoxyphenol were purchased from Alfa Aesar, and 5-…
Number of citations: 5 www.sciencedirect.com

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